3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine
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Overview
Description
3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of a methoxy group at the third position, a methyl group at the first position, and a pentyl group attached to the nitrogen atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxy group: The methoxy group can be introduced via a methylation reaction using methanol and a suitable methylating agent such as methyl iodide.
N-alkylation: The pentyl group can be attached to the nitrogen atom through an alkylation reaction using pentyl bromide and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and pentyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-1-methyl-1H-pyrazol-4-amine
- 1-methyl-1H-pyrazol-4-amine
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-methoxy-1-methyl-N-pentyl-1H-pyrazol-4-amine is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties and potential biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-methoxy-1-methyl-N-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3O/c1-4-5-6-7-11-9-8-13(2)12-10(9)14-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
VRCNXNQDKQAYCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CN(N=C1OC)C |
Origin of Product |
United States |
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